molecular formula C6H11NaO3 B11920671 Sodium 2-(tert-butoxy)acetate

Sodium 2-(tert-butoxy)acetate

Cat. No.: B11920671
M. Wt: 154.14 g/mol
InChI Key: XIPOCDZNTGYIFE-UHFFFAOYSA-M
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Description

Sodium 2-(tert-butoxy)acetate is an organic compound with the molecular formula C6H11NaO3. It is a sodium salt derivative of 2-(tert-butoxy)acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-(tert-butoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with sodium hydroxide. The reaction typically occurs in an aqueous medium, where sodium hydroxide acts as a base to deprotonate the tert-butyl bromoacetate, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(tert-butoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce 2-(tert-butoxy)acetic acid and sodium hydroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.

    Hydrolysis: Typically involves water or aqueous acidic conditions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, using an alkyl halide can produce a new ester.

    Hydrolysis: Produces 2-(tert-butoxy)acetic acid and sodium hydroxide.

Scientific Research Applications

Sodium 2-(tert-butoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-(tert-butoxy)acetate involves its role as a nucleophile in substitution reactions. The tert-butoxy group can be displaced by other nucleophiles, leading to the formation of new compounds. The sodium ion acts as a counterion, stabilizing the negative charge on the oxygen atom .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(tert-butoxy)acetate is unique due to the presence of the acetate group, which allows it to participate in a wider range of chemical reactions compared to its counterparts. This makes it a versatile reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C6H11NaO3

Molecular Weight

154.14 g/mol

IUPAC Name

sodium;2-[(2-methylpropan-2-yl)oxy]acetate

InChI

InChI=1S/C6H12O3.Na/c1-6(2,3)9-4-5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1

InChI Key

XIPOCDZNTGYIFE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OCC(=O)[O-].[Na+]

Origin of Product

United States

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